2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol
Description
2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol is a Schiff base ligand characterized by a methoxy-substituted phenolic ring and a 4-ethoxyphenylimino group connected via an E-configuration imine bond. Such ligands are pivotal in coordination chemistry due to their ability to form stable complexes with transition metals like Cu(II), Ni(II), and Co(II), which are explored for catalytic, biological, and material applications .
The compound’s structure features two electron-donating groups (methoxy and ethoxy), which influence its electronic properties, solubility in organic solvents, and coordination behavior. Its spectroscopic characterization—via IR, NMR, and UV-Vis—would align with related Schiff bases, showing key peaks for the imine (-C=N-) bond (~1600–1640 cm⁻¹ in IR) and aromatic protons in NMR .
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)iminomethyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-20-14-9-7-13(8-10-14)17-11-12-5-4-6-15(19-2)16(12)18/h4-11,18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCSZAGGZYACSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92449-58-6 | |
| Record name | ALPHA-(4-ETHOXYPHENYLIMINO)-6-METHOXY-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 4-ethoxyaniline and 2-hydroxy-3-methoxybenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond (C=N).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pH, and solvent choice, are optimized to maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The imine group (C=N) can be reduced to an amine (C-NH) using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy groups (-OCH3) can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Strong nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The imine group (C=N) can form reversible covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. The phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.
Comparison with Similar Compounds
Substituent Impact :
- Electron-donating groups (e.g., -OCH₃, -C₂H₅) : Increase solubility in polar solvents and enhance metal-ligand bond stability via resonance effects .
- Electron-withdrawing groups (e.g., -Cl) : Improve thermal stability (e.g., decomposition >250°C for chloro-substituted analogs) .
Coordination Chemistry
The target compound’s coordination behavior can be inferred from structurally similar ligands:
- Cu(II) Complexes: Analogous ligands with N₂O₂ donor sites form square-planar or octahedral complexes. For example, (E)-2-(((2-(dimethylamino)ethyl)imino)methyl)-6-methoxyphenol forms binuclear Cu(II) complexes with acetate bridges, showing catalytic activity in oxidation reactions .
- Ni(II) Complexes: Ligands like 2-methoxy-6-[(4-methylphenyl)imino]methylphenol form dinuclear Ni(II) complexes with bridging azide ligands, relevant to magnetic studies .
- Sn(IV) Complexes : Chloro- and bromo-substituted analogs yield six-coordinate Sn(IV) complexes, characterized by ¹¹⁹Sn NMR and DFT studies .
Thermal and Spectroscopic Properties
- Thermal Stability : Methoxy- and ethoxy-substituted Schiff bases decompose above 210°C, whereas chloro-substituted analogs show higher stability (>250°C) .
- Spectroscopic Signatures: IR: Imine C=N stretch at ~1600–1640 cm⁻¹; phenolic O-H at ~3200–3400 cm⁻¹ . ¹H NMR: Aromatic protons resonate at δ 6.5–7.5 ppm; imine proton (HC=N) at δ 8.2–8.8 ppm .
Biological Activity
2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol, commonly referred to as a Schiff base, is a compound with significant biological activity due to its unique chemical structure, which includes an imine and a phenolic group. This article explores the synthesis, biological mechanisms, and applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 287.31 g/mol. The compound is synthesized through a condensation reaction between 4-ethoxybenzaldehyde and 6-methoxy-2-amino phenol, typically facilitated by an acid catalyst under reflux conditions.
Structural Features
- Imine Group: The presence of the imine group allows for reversible covalent bonding with nucleophilic sites on proteins.
- Phenolic Group: This group can engage in hydrogen bonding and π-π interactions, enhancing binding specificity to biological targets.
The biological activity of this compound primarily stems from its interaction with biological macromolecules. The imine bond formation can inhibit or modulate enzyme activity, while the phenolic component contributes to antioxidant properties.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes that alter their conformation and activity.
- Antioxidant Activity: The phenolic structure may scavenge free radicals, reducing oxidative stress in cells.
Biological Activity and Applications
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties:
- Antioxidant Effects:
-
Anti-inflammatory Effects:
- Preliminary studies suggest that it may have anti-inflammatory effects, potentially useful in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Potential to reduce inflammation |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various Schiff bases, including this compound. The compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Antioxidant Activity Assessment
Another research effort focused on assessing the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods. Results showed a significant reduction in DPPH radical concentration, affirming its role as an effective antioxidant agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
